molecular formula C10H9N B1664567 Quinaldine CAS No. 91-63-4

Quinaldine

Cat. No. B1664567
CAS RN: 91-63-4
M. Wt: 143.18 g/mol
InChI Key: SMUQFGGVLNAIOZ-UHFFFAOYSA-N
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Patent
US09440958B2

Procedure details

To a 25 mL round-bottomed flask equipped with a magnetic stirrer and under a N2 (g) purge was placed sequentially: quinaldine (0.57 g, 4.0 mmol), methanol (8 mL), and water (4 mL). The solution was cooled to 0° C. prior to the sequential addition of: concentrated sulfuric acid (0.2 mL, 4 mmol), iron (II) sulfate heptahydrate (0.33 g, 1.2 mmol), and iron powder (0.067 g, 1.2 mmol). After stirring the heterogeneous mixture for 10 min, hydroxylamine-O-sulfonic acid (HOSA) (1.36 g, 12 mmol) was added and the resulting mixture was stirred for 6 h prior to quenching the reaction with 50% NaOH until the pH was ca. 10. The brown solution was filtered through a pad of celite and then extracted with methylene chloride (4×15 mL). The combined organic phases were washed with water (20 mL), brine (15 mL), dried (NaSO4), and concentrated in-vacuo to afford a brown solid that was purified by Combiflash (0 to 60% ethyl acetate in hexanes over 30 min) to afford 360 mg (52%) of pure 4-hydroxymethyl-2-methyl quinoline. LCMS (ESI): 174 (M+H′).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0.33 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.067 g
Type
catalyst
Reaction Step Three
Quantity
1.36 g
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]=1[CH3:3].[CH3:12][OH:13].S(=O)(=O)(O)O.NOS(O)(=O)=O>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].[Fe].O>[OH:13][CH2:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:1]=[C:2]([CH3:3])[CH:4]=1 |f:4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
N1=C(C)C=CC2=CC=CC=C12
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.33 g
Type
catalyst
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
Name
Quantity
0.067 g
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
1.36 g
Type
reactant
Smiles
NOS(=O)(=O)O
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring the heterogeneous mixture for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 25 mL round-bottomed flask equipped with a magnetic stirrer and under a N2 (g)
CUSTOM
Type
CUSTOM
Details
purge
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to quenching
CUSTOM
Type
CUSTOM
Details
the reaction with 50% NaOH until the pH was ca. 10
FILTRATION
Type
FILTRATION
Details
The brown solution was filtered through a pad of celite
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (4×15 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (20 mL), brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (NaSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown solid that
CUSTOM
Type
CUSTOM
Details
was purified by Combiflash (0 to 60% ethyl acetate in hexanes over 30 min)
Duration
30 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OCC1=CC(=NC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.